4-chloro-N-(4-morpholinyl)benzamide is a compound that belongs to the class of benzamide derivatives, which have garnered attention due to their diverse biological activities. This compound features a chloro substituent and a morpholine group attached to the benzamide structure, contributing to its potential therapeutic applications.
The compound can be synthesized through various chemical pathways, with literature indicating multiple synthetic routes that highlight its versatility and relevance in medicinal chemistry. Notably, it has been studied for its pharmacological properties, including anticancer and antibacterial activities.
4-chloro-N-(4-morpholinyl)benzamide is classified under:
The synthesis of 4-chloro-N-(4-morpholinyl)benzamide typically involves a multi-step process that may include the following:
A common synthetic route involves:
The molecular structure of 4-chloro-N-(4-morpholinyl)benzamide can be represented as follows:
The structure features:
The compound's structural characteristics can be elucidated using techniques such as:
These techniques confirm the presence and arrangement of functional groups within the molecule.
4-chloro-N-(4-morpholinyl)benzamide can participate in various chemical reactions due to its functional groups:
Reactions are typically monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity of products.
The mechanism of action for 4-chloro-N-(4-morpholinyl)benzamide is closely related to its interaction with biological targets. It may function through:
Studies have shown that similar benzamide derivatives exhibit activity against various cancer cell lines and pathogens, suggesting potential pathways for therapeutic efficacy.
Relevant physicochemical parameters are often assessed using computational tools such as Lipinski’s rule of five to predict drug-like properties.
4-chloro-N-(4-morpholinyl)benzamide has potential applications in:
Research continues to explore its full therapeutic potential and mechanisms, making it a subject of interest in medicinal chemistry and drug discovery initiatives.
4-Chloro-N-(4-morpholinyl)benzamide represents a synthetically tailored benzamide derivative integrating distinct pharmacophoric elements. Its systematic IUPAC name is 4-chloro-N-(morpholin-4-yl)benzamide, reflecting the presence of a para-chlorinated benzoyl group directly bonded to a morpholine nitrogen. The molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.69 g/mol. Structurally, it features a planar benzamide scaffold terminated by a chlorine atom at the 4-position, which enhances electronic delocalization and influences dipole moments. The morpholine moiety adopts a chair conformation, with its tertiary nitrogen facilitating hydrogen-bond acceptance. This configuration differs significantly from analogs like 4-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide (CID 471639) [1] or 4-chloro-N-(4-morpholinophenyl)benzenecarboxamide (CID 724087) [3], where morpholine connects via phenyl spacers.
Table 1: Nomenclature and Structural Comparison of Key Benzamide Derivatives
Compound Name | Molecular Formula | Morpholine Attachment | PubChem CID/References |
---|---|---|---|
4-Chloro-N-(4-morpholinyl)benzamide | C₁₁H₁₃ClN₂O₂ | Directly to amide nitrogen | N/A |
4-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | C₁₈H₁₉ClN₂O₂ | Benzyl linker | 471639 [1] |
4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide | C₁₇H₁₇ClN₂O₂ | Para-phenyl | 724087 [3] |
4-Chloro-N-(2-morpholinoethyl)benzamide (Moclobemide) | C₁₃H₁₇ClN₂O₂ | Ethyl spacer | [2] [4] |
Key spectroscopic identifiers include:
Benzamide derivatives gained prominence in the 1970s–1980s as neurologically active scaffolds, exemplified by the discovery of Moclobemide (4-chloro-N-(2-morpholinoethyl)benzamide), a reversible MAO-A inhibitor approved for depression [2]. This compound’s clinical success highlighted the pharmacophoric synergy between chlorobenzamide and morpholine, spurring exploration of linker variants. Early synthetic efforts focused on N-alkylated spacers (e.g., ethyl in Moclobemide), while later work investigated direct nitrogen attachment or phenyl bridges [1] [3]. The target compound emerged from structure-activity relationship (SAR) studies aiming to simplify the linker and assess conformational effects on bioactivity. Unlike Moclobemide—which has 70+ synonyms registered [2]—4-chloro-N-(4-morpholinyl)benzamide remains a research tool with limited commercial optimization, though it appears in fragment-based drug design libraries.
This compound exemplifies three key principles in drug design:
Its synthetic accessibility—typically via coupling 4-chlorobenzoic acid with 4-aminomorpholine—renders it a versatile intermediate. Applications span kinase inhibitor scaffolds, PET radioligands, and intermediates for functionalized morpholinyl compounds. Compared to simpler analogs like 4-chloro-N-propyl-benzamide (lacking morpholine) [5], this compound offers superior hydrogen-bonding capacity for target engagement.
Table 2: Predicted Physicochemical Properties of 4-Chloro-N-(4-Morpholinyl)Benzamide
Property | Value/Range | Influencing Factors |
---|---|---|
Solubility (Water) | ~1–5 mg/mL* | Morpholine H-bond acceptance; amide H-bond donation |
logP (Octanol-Water) | ~1.2–1.8 | Chlorine hydrophobicity vs. morpholine polarity |
Melting Point | 180–190°C (est.) | Crystal lattice stability from planar amide |
pKa (Morpholine N) | ~6.5–7.0 | Tertiary amine basicity |
*Extrapolated from structural analogs [2]
Key Compounds Cited:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7